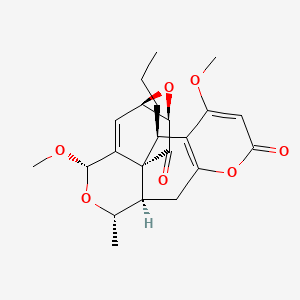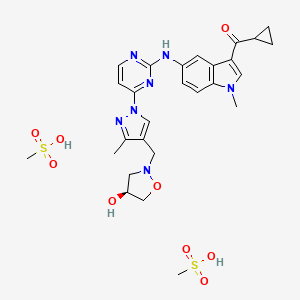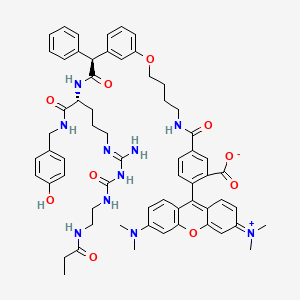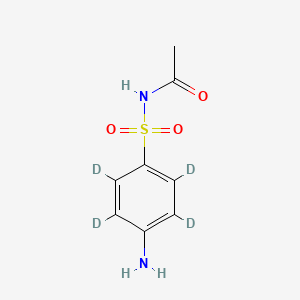![molecular formula C6H6FeNO6+ B12414758 2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) is a coordination complex where iron is coordinated with carboxylate and amino groups. This compound is known for its stability and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) typically involves the reaction of iron salts with carboxylate ligands. One common method is the reaction of iron(III) chloride with ethylenediaminetetraacetic acid (EDTA) under controlled pH conditions to form the desired complex . The reaction is usually carried out in an aqueous medium with constant stirring and heating to ensure complete dissolution and reaction of the components.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions where iron salts are reacted with carboxylate ligands in reactors equipped with temperature and pH control systems. The product is then purified through crystallization or precipitation methods to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) undergoes several types of chemical reactions, including:
Substitution: The carboxylate and amino groups can be substituted with other ligands, allowing for the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) complexes, while substitution reactions can produce a variety of iron-ligand complexes .
Wissenschaftliche Forschungsanwendungen
2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) involves the coordination of iron with carboxylate and amino groups, forming a stable complex. This complex can interact with other molecules, facilitating various chemical reactions. The iron center can undergo redox reactions, playing a crucial role in electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent that forms stable complexes with metal ions.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties but a different coordination structure.
Uniqueness
2-[Bis(carboxylatomethyl)amino]acetate;iron(4+) is unique due to its specific coordination environment and the stability of the iron complex. This makes it particularly useful in applications requiring stable and robust metal complexes .
Eigenschaften
Molekularformel |
C6H6FeNO6+ |
|---|---|
Molekulargewicht |
243.96 g/mol |
IUPAC-Name |
2-[bis(carboxylatomethyl)amino]acetate;iron(4+) |
InChI |
InChI=1S/C6H9NO6.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+4/p-3 |
InChI-Schlüssel |
NEGKBMCTFGHQQN-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



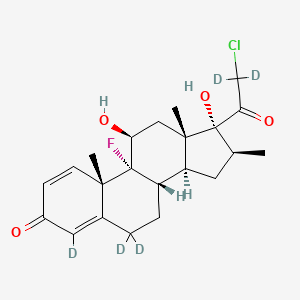

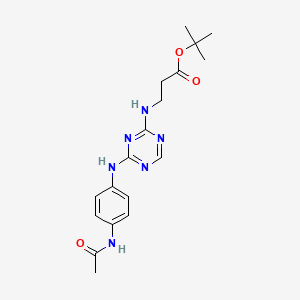
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)

